molecular formula C10H9NO3 B11905746 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid

3-(Furo[3,2-c]pyridin-2-yl)propanoic acid

Cat. No.: B11905746
M. Wt: 191.18 g/mol
InChI Key: YOGKNEODBGVZNY-UHFFFAOYSA-N
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Description

3-(Furo[3,2-c]pyridin-2-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a unique structure combining a furan ring fused to a pyridine ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Furo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Propanoic Acid Moiety: The furo[3,2-c]pyridine core is then reacted with a suitable propanoic acid derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

3-(Furo[3,2-c]pyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can engage in various interactions, including hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    3-(2-Furyl)propanoic acid: Similar structure but lacks the pyridine ring.

    3-(Pyridin-2-yl)propanoic acid: Similar structure but lacks the furan ring.

    3-(Pyridin-3-yl)propanoic acid: Similar structure but with a different position of the nitrogen atom in the pyridine ring.

Uniqueness: 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid is unique due to the fusion of the furan and pyridine rings, which imparts distinct chemical and biological properties. This fusion can enhance the compound’s stability, reactivity, and potential interactions with biological targets compared to its simpler analogs.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-furo[3,2-c]pyridin-2-ylpropanoic acid

InChI

InChI=1S/C10H9NO3/c12-10(13)2-1-8-5-7-6-11-4-3-9(7)14-8/h3-6H,1-2H2,(H,12,13)

InChI Key

YOGKNEODBGVZNY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=C2)CCC(=O)O

Origin of Product

United States

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